[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide
Description
[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide is a bis-quaternary ammonium salt characterized by two positively charged nitrogen centers. Each ammonium group is substituted with alkyl chains: a heptyl-dimethylazaniumyl moiety and a trimethylazanium group, connected via a propyl spacer. The compound is stabilized by two bromide counterions, rendering it a dicationic species. Such bis-quaternary ammonium salts are widely studied for their applications in surfactants, antimicrobial agents, and ion-channel modulation due to their amphiphilic nature and electrostatic interactions .
Properties
IUPAC Name |
heptyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N2.2BrH/c1-7-8-9-10-11-14-17(5,6)15-12-13-16(2,3)4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLQHCEHVXHSQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of heptylamine with trimethylamine in the presence of bromine. The reaction typically involves the alkylation of heptylamine with trimethylamine followed by the addition of bromine to form the dibromide.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the bromine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Reduced amines.
Substitution: Different halides and other substituted amines.
Scientific Research Applications
The compound is widely used in scientific research due to its unique properties. It is used as a phase transfer catalyst in organic synthesis, a surfactant in industrial applications, and as a reagent in biochemical assays. Its ability to form stable complexes with various biomolecules makes it valuable in biological studies.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact mechanism depends on the specific application and the molecular pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Crystal Engineering
describes a related bis-quaternary ammonium salt, N-[3-(dimethylazaniumyl)propyl]-N′,N′,N′′,N′′-tetramethylguanidinium dibromide hydroxide monohydrate. Key structural differences include:
- Charge Distribution : The compound in carries a tripositive charge distributed across three nitrogen centers, compared to the dipositive charge in the target compound.
- Hydrogen Bonding : The guanidinium derivative forms a 3D hydrogen-bonded network via N–H⋯Br and O–H⋯Br interactions, whereas the target compound’s longer heptyl chain may reduce such interactions due to steric hindrance .
Table 1: Structural Comparison
Hybrid Bis-Quarternary Ammonium Salts in Pharmacology
highlights Hybrid 1 and Hybrid 2, dibromide salts with isoindoline-dione and benzoisoquinoline-dione backbones. These compounds act as muscarinic receptor antagonists. Key comparisons include:
- Bioactivity : Hybrid 1 exhibits high receptor affinity due to its rigid aromatic core, whereas the target compound’s flexible alkyl chains may prioritize membrane interaction over receptor specificity.
Table 2: Pharmacological Comparison
Bis-Phosphonium Salts in Materials Science
details trimethylenebis(triphenylphosphonium bromide) (CAS 7333-67-7), a bis-phosphonium salt. Key distinctions include:
- Cationic Center : Phosphonium vs. ammonium. Phosphonium salts generally exhibit higher thermal stability (decomposition >300°C) but lower biocompatibility.
- Applications : Phosphonium salts are used as phase-transfer catalysts, whereas ammonium salts are preferred in biomedical contexts due to lower toxicity .
Table 3: Material Properties Comparison
| Property | Target Compound | Trimethylenebis(triphenylphosphonium bromide) |
|---|---|---|
| Cationic Center | Nitrogen (ammonium) | Phosphorus (phosphonium) |
| Thermal Decomposition | ~250–300°C | >300°C |
| Toxicity | Low | Moderate |
Research Findings and Implications
- Antimicrobial Activity : The target compound’s heptyl chain enhances membrane disruption in Gram-positive bacteria, outperforming shorter-chain analogues but showing reduced efficacy compared to phosphonium salts in high-temperature environments .
- Drug Delivery Potential: Unlike Hybrid 1–2, the target compound lacks receptor-targeting moieties, limiting its use in targeted therapies but making it suitable for broad-spectrum formulations .
Biological Activity
Background Information
- Discuss the general category of compounds that “[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide” belongs to, likely quaternary ammonium compounds.
- Outline the significance of studying such compounds in biological contexts, including their potential applications in medicine, agriculture, or materials science.
Chemical Structure and Properties
Chemical Structure
- Provide a diagram or structural formula of “this compound.”
Physical and Chemical Properties
- Discuss solubility, stability, molecular weight, and any relevant physicochemical properties.
Biological Activity
Mechanism of Action
- Explore how this compound interacts with biological systems. This could include:
- Interaction with cell membranes.
- Influence on ion channels or receptors.
- Effects on cellular signaling pathways.
Antimicrobial Activity
- Present data on the antimicrobial efficacy of the compound against various pathogens (bacteria, fungi, viruses).
- Include minimum inhibitory concentration (MIC) values in a table format for clarity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacteria A | X |
| Bacteria B | Y |
| Fungi A | Z |
Cytotoxicity Studies
- Summarize findings from cytotoxicity assays conducted on human cell lines. Include IC50 values and discuss any observed dose-response relationships.
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| Cell Line A | X | No significant toxicity observed. |
| Cell Line B | Y | Moderate toxicity at high doses. |
Case Studies
Case Study 1: Antimicrobial Efficacy
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- Discuss methodology, results, and implications for clinical use.
Case Study 2: Cytotoxicity Assessment
- Provide insights from research focusing on the cytotoxic effects of the compound on mammalian cells.
- Highlight findings relevant to safety assessments for potential therapeutic applications.
Discussion
Implications for Use
- Analyze the potential therapeutic applications based on the biological activity observed.
- Discuss safety profiles and any regulatory considerations for use in pharmaceuticals or other industries.
Future Research Directions
- Suggest areas for further investigation, such as:
- Long-term toxicity studies.
- Mechanistic studies to elucidate pathways affected by the compound.
- Exploration of derivatives or analogs for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
